![molecular formula C14H15ClN2O2 B2896764 N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide CAS No. 2262392-60-7](/img/structure/B2896764.png)
N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMI is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
科学研究应用
N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide has been shown to have a wide range of applications in scientific research, particularly in the field of cancer biology. CK2 is overexpressed in many types of cancer, and its inhibition by N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide has been found to induce apoptosis and reduce tumor growth in various cancer cell lines and animal models. N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
作用机制
N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its phosphorylation activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide has been found to have several biochemical and physiological effects in cancer cells, including the induction of apoptosis, cell cycle arrest, and inhibition of migration and invasion. N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide has also been shown to modulate the expression of various genes and proteins involved in cancer progression, such as p53, Bcl-2, and MMP-9.
实验室实验的优点和局限性
N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition, its availability in large quantities, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide also has some limitations, such as its potential off-target effects on other kinases and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide, including the development of more potent and selective CK2 inhibitors, the investigation of N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide's effects on other cellular processes beyond cancer biology, and the exploration of N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide's potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Additionally, the use of N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide in combination with other targeted therapies could lead to more effective cancer treatments with fewer side effects.
In conclusion, N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide is a promising compound with potential applications in scientific research, particularly in cancer biology. Its high potency and selectivity for CK2 inhibition make it a valuable tool for investigating the role of CK2 in cancer progression, and its ability to sensitize cancer cells to chemotherapy and radiation therapy makes it a potential adjuvant therapy for cancer treatment. Further research on N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide and its derivatives could lead to the development of new and more effective cancer therapies.
合成方法
The synthesis of N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide involves several steps, starting from the reaction of 2-chlorobenzonitrile with 5-methyloxolane-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with cyanomethyl chloride to give N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide in high yield and purity. The synthesis of N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide has been optimized for large-scale production, making it readily available for scientific research.
属性
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-6-10(8-19-9)14(18)17-13(7-16)11-4-2-3-5-12(11)15/h2-5,9-10,13H,6,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAKVMMLLKEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)NC(C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(2-Chlorophenyl)(cyano)methyl]-5-methyloxolane-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

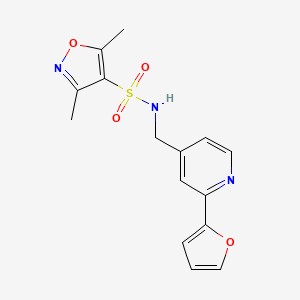


![3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile](/img/structure/B2896687.png)
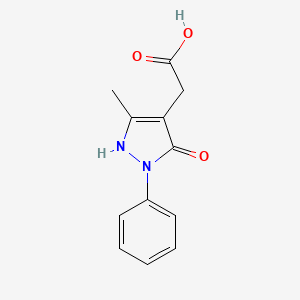
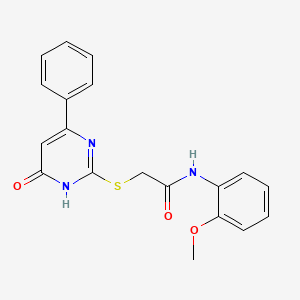
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2896691.png)

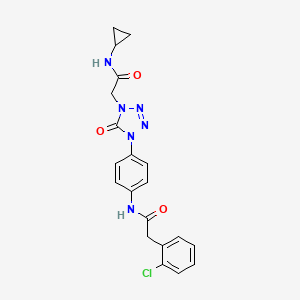
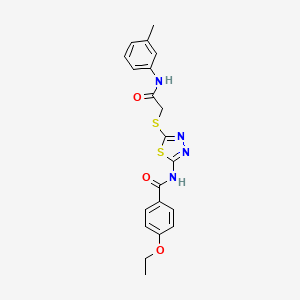
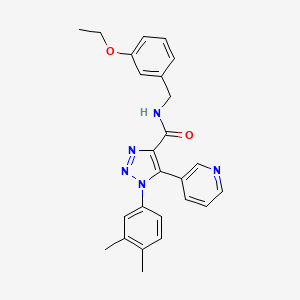
![1-Phenyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2896700.png)
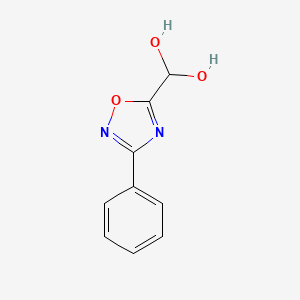
![2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2896704.png)